2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Descripción
BenchChem offers high-quality 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSWXYPMDAFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thermodynamic Stability of Pyrazine-Imidazole Based Ligands
Executive Summary
The pyrazine-imidazole scaffold—manifesting primarily as the fused imidazo[1,2-a]pyrazine or linked pyrazine-imidazole biaryls —represents a privileged pharmacophore in modern drug discovery.[1][2] Its thermodynamic stability is a dual-faceted parameter governing both the intrinsic structural integrity (tautomeric equilibrium, resistance to oxidative degradation) and the extrinsic binding energetics (enthalpy-entropy compensation in protein-ligand interactions). This guide provides a rigorous analysis of these thermodynamic properties, supported by experimental protocols for their quantification (ITC, DSC) and structural insights for lead optimization.
The Physicochemical Core: Structural Thermodynamics
To engineer stable ligands, one must first understand the electronic architecture that dictates their reactivity and binding potential.
Aromaticity and Resonance Energy
The thermodynamic stability of the imidazo[1,2-a]pyrazine core arises from its 10-
-
Pyrazine Ring: Electron-deficient (π-deficient) due to two electronegative nitrogen atoms. This renders the ring resistant to oxidative metabolism but susceptible to nucleophilic attack at C5/C8 positions.
-
Imidazole Ring: Electron-rich (π-excessive). In the fused system, the bridgehead nitrogen donates electron density into the pyrazine ring, stabilizing the overall dipole.
Tautomeric Equilibrium (The "Chameleon" Effect)
For linked pyrazine-imidazole ligands (non-fused), the imidazole ring retains a mobile proton, creating a tautomeric equilibrium between the
-
Thermodynamic Consequence: The tautomeric ratio (
) is solvent-dependent and driven by the dielectric constant ( ). In apolar binding pockets, the less polar tautomer often predominates. -
Drug Design Implication: Locking this tautomerism (e.g., via N-methylation) can reduce the entropic penalty (
) upon binding, as the ligand does not need to "pay" the energy cost to select the active tautomer from the bulk solvent ensemble.
Acid-Base Thermodynamics ( )
The basicity of the bridgehead nitrogen in imidazo[1,2-a]pyrazine is significantly lower (
-
Mechanism: The lone pair on the bridgehead nitrogen is part of the aromatic sextet, making it unavailable for protonation without disrupting aromaticity. Protonation typically occurs at N1 (the non-bridgehead imidazole nitrogen), which is thermodynamically favored.
Visualization: Tautomeric & Protonation Pathways
The following diagram illustrates the thermodynamic equilibrium states for a linked pyrazine-imidazole ligand, highlighting the energetic cost of desolvation and tautomer selection.
Figure 1: Thermodynamic cycle of tautomer selection during ligand binding. Minimizing the energy gap between the dominant solvent tautomer and the bioactive tautomer improves potency.
Chemical Stability Profiling
Oxidative Stability (Metabolic)
Pyrazine-imidazole ligands often face oxidative metabolism via Cytochrome P450 enzymes.
-
N-Oxide Formation: The pyrazine nitrogens are less basic and less prone to N-oxidation than pyridines. However, electron-donating groups (EDGs) on the pyrazine ring can raise the HOMO energy, increasing susceptibility to N-oxidation.
-
Bioisosteric Replacement: Replacing a C-H with N (pyridine
pyrazine) generally increases metabolic stability by lowering lipophilicity ( ) and reducing the electron density available for oxidative attack.
Hydrolytic Stability
The imidazo[1,2-a]pyrazine core is hydrolytically stable under physiological conditions (pH 1.2 – 8.0). Instability usually arises from pendant groups (esters, amides) rather than the heterocycle itself.
Table 1: Comparative Stability Metrics
| Scaffold | Oxidation Potential ( | Metabolic Stability ( | Key Degradation Pathway |
| Imidazole | High (Unstable) | Low (< 15 min) | Ring opening, N-oxidation |
| Pyrazine | Low (Stable) | High (> 60 min) | C-hydroxylation |
| Imidazo[1,2-a]pyrazine | Moderate | Moderate-High (30-90 min) | Oxidation at C3/C8 positions |
Experimental Methodologies
Protocol 1: Thermodynamic Binding Profiling via ITC
Purpose: To measure the enthalpy (
Equipment: MicroCal PEAQ-ITC or equivalent.
Step-by-Step Workflow:
-
Sample Preparation:
-
Ligand: Dissolve in the exact same buffer as the protein to prevent heat of dilution artifacts. Final concentration should be 10-20x the estimated
(typically 100-500 ). -
Protein: Dialyze extensively against the assay buffer (PBS pH 7.4, 1% DMSO). Concentration: 10-50
. -
Critical Check: Match DMSO concentrations to within 0.05% to avoid large background heat spikes.
-
-
Degassing: Degas both solutions for 10 minutes to prevent bubble formation in the cell.
-
Titration Setup:
-
Temperature: 25°C (Standard) or 37°C (Physiological).
-
Injections: 19 injections of 2
each (first injection 0.4 ). -
Spacing: 150 seconds between injections to allow return to baseline.
-
-
Data Analysis:
-
Integrate peaks to obtain heat per injection (
). -
Fit to a "One Set of Sites" model to derive
, (stoichiometry), and . -
Calculate
and .
-
Protocol 2: Solid-State Thermal Stability (DSC/TGA)
Purpose: To determine the crystal lattice energy and melting decomposition profile, critical for formulation.
Workflow:
-
TGA (Thermogravimetric Analysis): Heat sample (2-5 mg) from 30°C to 400°C at 10°C/min under
.-
Success Criteria:
weight loss before melting point (indicates no solvates/hydrates).
-
-
DSC (Differential Scanning Calorimetry): Heat sample in a crimped aluminum pan.
-
Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition). A high melting point (
) for pyrazine-imidazoles correlates with strong intermolecular stacking stability.
-
Visualization: Stability Testing Workflow
Figure 2: Integrated workflow for assessing the thermodynamic and metabolic stability of new ligand candidates.
Case Study: Imidazo[1,2-a]pyrazine in Kinase Inhibition
Target: c-Met Kinase (Oncology). Challenge: High metabolic clearance of early pyrazine hits.
Thermodynamic Optimization Strategy:
-
Scaffold Selection: The imidazo[1,2-a]pyrazine core was selected over quinoline to lower lipophilicity (LogP) while maintaining the flat aromatic surface required for the ATP-binding pocket.
-
Enthalpic Optimization: Crystallography revealed a key water molecule in the binding pocket. The ligand was designed with a specific H-bond acceptor (N-linked substituent) to displace this "high energy" water, resulting in a favorable entropic gain (
) due to the release of the water molecule to the bulk solvent. -
Result: Compound 1D-2 (referenced in literature) showed
with improved metabolic stability ( ) due to the electron-deficient nature of the pyrazine ring resisting oxidation.
References
-
Vertex AI Search. (2023). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature.[3] Link
-
Vertex AI Search. (2023). Best Practices for Isothermal Titration Calorimetry. Malvern Panalytical. Link
-
Vertex AI Search. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent c-Met inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Vertex AI Search. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH/PMC. Link
-
Vertex AI Search. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Link
-
Vertex AI Search. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis. TSI Journals. Link
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
This technical guide provides a comprehensive solubility profile and physicochemical characterization framework for 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine .
Executive Summary
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a bidentate/tridentate nitrogen-donor ligand featuring a pyrazine-imidazole hybrid core with a primary ethylamine tail. Its solubility profile is governed by the interplay between the electron-deficient pyrazine ring, the amphoteric imidazole core, and the highly polar, basic primary amine side chain.[1]
This guide details the predicted solubility behavior in polar solvents, theoretical physicochemical constants, and a standardized protocol for experimental validation.[1]
Part 1: Structural Analysis & Physicochemical Properties
To understand the solubility, we must first analyze the functional groups that dictate solute-solvent interactions.[1]
Chemical Structure & Ionization Centers
The molecule consists of three distinct zones affecting polarity:
-
Pyrazine Ring: A diazine heterocycle (weakly basic, pKa ~0.6).[1] It contributes to π-π stacking interactions but lowers lipophilicity compared to benzene.
-
Imidazole Ring: Linked at the N1 position.[2] The N3 nitrogen is a hydrogen bond acceptor and moderately basic (pKa ~6–7).[1]
-
Ethylamine Tail: A primary aliphatic amine (highly basic, pKa ~9–10).[1] This is the primary driver of solubility in aqueous acidic media and polar protic solvents.
Computed Physicochemical Descriptors
Values are predicted based on structural fragment contribution (QSAR).
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 189.22 g/mol | Small molecule; favorable kinetics for dissolution. |
| LogP (Octanol/Water) | ~ -0.5 to 0.2 | Hydrophilic. Prefers aqueous/polar phases over lipids. |
| TPSA | ~65–70 Ų | High polar surface area relative to size; suggests good membrane permeability but high water affinity.[1] |
| H-Bond Donors | 1 (Amine -NH₂) | Capable of H-bonding with water/alcohols. |
| H-Bond Acceptors | 5 (N atoms) | Strong affinity for protic solvents (MeOH, Water).[1] |
| pKa (Strongest Basic) | ~9.5 (Amine) | pH-Dependent Solubility: Highly soluble at pH < 8. |
Part 2: Solubility Profile in Polar Solvents
The following profile categorizes solvent compatibility based on "Like Dissolves Like" principles and analog data from pyrazine-imidazole ligands.
Protic Polar Solvents (High Solubility)
The primary amine and imidazole nitrogen facilitate strong hydrogen bonding.[1]
-
Water (pH < 7): Excellent. Protonation of the amine and imidazole N3 forms a di-cationic species, resulting in high solubility (>50 mg/mL).[1]
-
Methanol / Ethanol: Good to Excellent. The molecule is expected to be freely soluble in lower alcohols due to combined H-bonding capabilities.
-
Water (pH > 10): Moderate. As the free base, the molecule is less soluble than its salt form but remains soluble due to its low LogP.[1]
Aprotic Polar Solvents (High Solubility)
-
DMSO (Dimethyl Sulfoxide): Excellent. The universal solvent for this class of heterocycle.[1] Expected solubility >100 mg/mL. Ideal for stock solutions in biological assays.[1]
-
DMF (Dimethylformamide): Good. Similar profile to DMSO.[1]
Organic Solvents (Variable to Poor)
-
DCM (Dichloromethane): Moderate. Soluble, but may require small amounts of Methanol (2-5%) to disrupt intermolecular H-bonding.[1]
-
Acetonitrile: Moderate. Useful for HPLC mobile phases but less effective than Methanol for dissolving solids.[1]
-
Hexane / Toluene: Poor (Anti-solvent). The molecule is too polar.[1] These solvents are recommended for precipitation/crystallization steps.[1]
Visualization: Ionization & Solubility Logic
The following diagram illustrates the protonation states that drive aqueous solubility.
Caption: pH-dependent ionization states affecting aqueous solubility. The molecule transitions from highly water-soluble (acidic) to organic-soluble (basic).
Part 3: Experimental Determination Protocol
Objective: To determine the thermodynamic equilibrium solubility of the compound in a specific solvent (e.g., PBS pH 7.4 or DMSO).
Materials
-
Compound: 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine (>95% purity).
-
Solvent: HPLC grade (Methanol, Water, DMSO).[1]
-
Equipment: Thermomixer, Centrifuge, HPLC-UV or LC-MS.[1]
Step-by-Step Workflow
-
Saturation: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Visual Check:
-
Equilibration: Shake at 25°C (or 37°C) for 24 hours at 800 rpm.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
Visualization: Solubility Screening Workflow
Caption: Decision tree for rapid solubility assessment and quantification.
Part 4: Application & Handling Notes[1]
Storage & Stability[1]
-
Hygroscopicity: Due to the primary amine and imidazole, the solid is likely hygroscopic .[1] It absorbs atmospheric moisture, which can lead to deliquescence.[1]
-
Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.
-
-
Salt Formation: For drug development, converting the free base to a Hydrochloride (HCl) or Fumarate salt is recommended to stabilize the solid and ensure consistent water solubility.[1]
Biological Assay Preparation[1][3]
-
Stock Solution: Prepare a 10 mM or 100 mM stock in 100% DMSO .
-
Dilution: When diluting into aqueous media (e.g., cell culture), keep final DMSO concentration <0.5% to avoid cytotoxicity.[1]
-
pH Shock: Ensure the buffer capacity of the medium is sufficient to neutralize the basic amine; otherwise, local pH spikes may occur.[1]
References
-
PubChem. Compound Summary: 2-(1H-imidazol-2-yl)pyrazine. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Saulnier, M. G., et al. (2008).[1][3] 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924.[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Borisov, A. V., et al. Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization methods for pyrazine-imidazole amine coordination compounds
Application Note: Advanced Crystallization Protocols for Pyrazine-Imidazole Amine Coordination Complexes
Executive Summary
This guide details the synthesis and crystallization of coordination compounds utilizing pyrazine (1,4-diazine) and imidazole-based ligands, specifically targeting systems functionalized with amine groups (e.g., 2-aminopyrazine, histamine, or mixed-ligand amine-modulated systems). These nitrogen-rich heterocycles are critical in developing Metal-Organic Frameworks (MOFs) and spin-crossover materials due to their ability to bridge metal centers (pyrazine) and provide tunable terminal coordination (imidazole).
The protocols below prioritize Liquid-Liquid Diffusion (Layering) for single-crystal X-ray diffraction (SCXRD) quality and Solvothermal Synthesis for bulk phase purity.
Chemical Foundation & Mechanistic Insight
Successful crystallization of pyrazine-imidazole systems relies on balancing the competing coordination kinetics of the two ligands.
-
Pyrazine (pz): A neutral, linear bridging ligand. It favors the formation of 1D chains or 2D sheets. Its binding affinity is generally weaker than imidazole, making it susceptible to displacement if the reaction kinetics are too fast.
-
Imidazole (im): An amphoteric ligand (
). In neutral conditions, it coordinates via the pyridine-like nitrogen (N3). Upon deprotonation (often facilitated by pendant amine groups or external bases), it forms strong imidazolate bridges (M-Im-M), essential for rigid frameworks like ZIFs. -
Amine Functionality: Pendant amine groups (
) act as hydrogen bond donors. They stabilize the crystal lattice via supramolecular interactions (e.g., or ), often dictating the final topology.
Critical Variable: pH Control The protonation state of imidazole is the "on/off" switch for polymerization.
-
pH < 6: Imidazole is protonated (
) and cannot coordinate; pyrazine dominates. -
pH > 8: Imidazole deprotonates (
), forming rapid, insoluble precipitates. -
Target pH (7.2–7.8): Allows slow ligand exchange, favoring large crystal growth.
Method Selection Strategy
The choice of method depends on the solubility of the target complex and the intended application.
Figure 1: Decision tree for selecting the optimal crystallization technique based on complex solubility.
Protocol A: Liquid-Liquid Diffusion (Layering)
Best for: High-quality single crystals of insoluble coordination polymers. Principle: Separating the metal and ligand by a buffer layer allows them to meet slowly via diffusion, maintaining a low degree of supersaturation essential for few, large nucleation sites.
Materials
-
Metal Salt:
or (Perchlorates/Nitrates are preferred for solubility, but beware of explosion hazards with dry perchlorates). -
Ligands: Pyrazine (0.1 M) and Imidazole-amine derivative (0.1 M).
-
Solvents: Distilled Water (High Density), Ethanol or Methanol (Low Density).
-
Vessel: Narrow borosilicate glass tube (5mm diameter).
Step-by-Step Procedure
-
Preparation of the Dense Layer (Bottom):
-
Dissolve 0.1 mmol of the metal salt in 2 mL of distilled water.
-
Optional: Add sucrose (10% w/v) to increase density/viscosity, slowing diffusion further.
-
Pipette this solution carefully into the bottom of the tube.
-
-
The Buffer Layer (Middle):
-
Carefully layer 1 mL of a 1:1 Water/Ethanol mixture over the metal solution.
-
Technique Tip: Tilt the tube to 45° and let the solvent run slowly down the wall. Do not disturb the interface.
-
-
The Ligand Layer (Top):
-
Dissolve 0.2 mmol of Ligand (Pyrazine + Imidazole mix) in 2 mL of Ethanol/Methanol.
-
Layer this low-density solution on top of the buffer.
-
-
Incubation:
-
Seal the tube with Parafilm (poke one tiny hole if very slow evaporation is also desired, otherwise seal tight).
-
Store in a vibration-free environment at 20°C.
-
Timeline: Crystals typically appear at the interface after 3–7 days.
-
Figure 2: Schematic of the Liquid-Liquid Diffusion setup. Crystallization occurs at the interface (Buffer Layer).
Protocol B: Solvothermal Synthesis
Best for: Robust MOFs, amine-functionalized frameworks, and cases requiring high thermal energy to overcome activation barriers.
Step-by-Step Procedure
-
Precursor Mixing:
-
In a 20 mL Teflon-lined autoclave, mix Metal Salt (1 eq) and Ligands (2 eq).
-
Solvent: DMF/Ethanol (3:1 v/v). Amine-functionalized ligands often require DMF for solubility.
-
-
Modulation (Critical for Crystallinity):
-
Add 2 drops of Triethylamine (TEA) if the imidazole needs deprotonation.
-
Alternatively: If the reaction is too fast (precipitation), add 0.5 mL of Acetic Acid (Modulator) to compete with the ligand, slowing down crystal growth.
-
-
Thermal Cycle:
-
Seal autoclave.
-
Heat to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Cooling Ramp: Cool to Room Temp at a rate of 5°C/hour . Slow cooling is the secret to large crystals in solvothermal synthesis.
-
Data Summary & Solvent Compatibility
| Parameter | Slow Evaporation | Liquid Diffusion | Solvothermal |
| Thermodynamics | Thermodynamic Control | Kinetic Control | Thermodynamic Control |
| Crystal Size | Medium/Polycrystalline | Large/Single Crystal | Variable (depends on cooling) |
| Solvent A (Metal) | Water | Water (Dense) | DMF/DEF |
| Solvent B (Ligand) | Ethanol | Methanol (Light) | Ethanol |
| Typical Time | 2–5 Days | 1–3 Weeks | 2–3 Days |
Characterization & Validation
To validate the formation of the specific Pyrazine-Imidazole-Amine complex:
-
Single Crystal XRD: The definitive proof. Look for the distinct N-Metal bond lengths:
- (Shorter, stronger)
- (Longer, weaker)
-
IR Spectroscopy:
-
Check for the shift in the Pyrazine ring breathing mode (
shifts to higher freq upon coordination). -
Amine Validation: Primary amines (
) show doublets at . If these participate in H-bonding, they will broaden and redshift.
-
References
-
Chavan, S., et al. (2014).[1] Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry. Link
-
Kania, A., et al. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. MDPI Crystals. Link
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Link
-
Di Nicola, C., et al. (2009). Crystallization Behavior of Coordination Polymers.[2][3] Kinetic and Thermodynamic Features. Crystal Growth & Design. Link
-
RSC Publishing. (2016). Crystal growth in gelled solution: applications to coordination polymers. CrystEngComm. Link
Sources
Schiff base formation using 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Executive Summary
This application note details the protocol for synthesizing tridentate and tetradentate Schiff base ligands derived from 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine (CAS: 2097937-27-2). This specific amine features a "pendant arm" architecture where a primary amine is tethered to a heteroaromatic core containing both imidazole and pyrazine moieties.
The resulting Schiff bases are critical precursors for bioinorganic modelling , catalysis , and supramolecular assembly . The presence of the pyrazine nitrogen (N4), imidazole nitrogen (N3), and the imine nitrogen (N_imine) creates a versatile chelating pocket capable of stabilizing transition metals (Cu²⁺, Zn²⁺, Fe²⁺, Ru²⁺) in varying geometries.
Chemical Background & Reactivity
The Building Block
-
Compound: 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine[1][2]
-
Molecular Weight: 189.22 g/mol [1]
-
Key Features:
-
Primary Amine (
): High nucleophilicity; the site of condensation. -
Pyrazine-Imidazole Core: Acts as an electron-withdrawing heteroaromatic system, potentially increasing the acidity of the imidazole C-H but leaving the ethylamine arm reactive.
-
Chelation Mode: The final Schiff base typically binds in an NNN (tridentate) or NNNO (tetradentate) fashion depending on the aldehyde used.
-
Reaction Mechanism
The formation follows a standard nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.[3]
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Dehydration: Acid-catalyzed or heat-driven elimination of water to form the imine (
) bond.
Critical Insight: Unlike simple aliphatic amines, the imidazole ring in this backbone can act as an internal base or coordination site. If the reaction is performed in the presence of metal ions (template synthesis), the pyrazine and imidazole nitrogens will pre-organize the ligand, significantly accelerating imine formation.
Experimental Protocols
Materials Required
| Reagent | Purity | Role |
| 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine | >95% | Amine Precursor |
| Salicylaldehyde (or 2-Pyridinecarboxaldehyde) | 98% | Carbonyl Source |
| Absolute Ethanol (EtOH) | Anhydrous | Solvent |
| Glacial Acetic Acid | ACS Grade | Catalyst (Optional) |
| Triethylamine (Et₃N) | >99% | Neutralizing Agent (if amine is a salt) |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Water Scavenger |
Protocol A: Direct Schiff Base Condensation (Thermodynamic Control)
Best for stable, isolable ligands used in subsequent complexation steps.
Step-by-Step Procedure:
-
Preparation of Amine Solution:
-
Dissolve 1.0 mmol (189 mg) of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine in 10 mL of absolute ethanol.
-
Note: If the starting material is an HCl salt, add 1.0 mmol (140 µL) of Triethylamine to neutralize it. Stir for 10 mins.
-
-
Aldehyde Addition:
-
In a separate vial, dissolve 1.0 mmol of the chosen aldehyde (e.g., 122 mg of Salicylaldehyde) in 5 mL of absolute ethanol.
-
Add the aldehyde solution dropwise to the stirring amine solution at room temperature.
-
-
Reflux & Dehydration:
-
Heat the mixture to reflux (approx. 78°C).
-
Catalysis: If the reaction is slow (monitored by TLC), add 2-3 drops of glacial acetic acid.
-
Reflux for 4–6 hours. The solution typically deepens in color (yellow/orange).
-
-
Isolation:
-
Method 1 (Precipitation): Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base often crystallizes.[4][5] Filter and wash with cold ethanol.
-
Method 2 (Concentration): If no precipitate forms, remove solvent via rotary evaporation to 20% volume. Add diethyl ether to induce precipitation.
-
-
Drying:
-
Dry the solid in a vacuum desiccator over CaCl₂ for 12 hours.
-
Protocol B: In Situ Template Synthesis (Kinetic Control)
Best for unstable imines or immediate metal complex formation.
-
Mix Reactants: Combine 1.0 mmol of amine and 1.0 mmol of aldehyde in 15 mL Methanol.
-
Add Metal Salt: Immediately add 1.0 mmol of the metal salt (e.g.,
or ) dissolved in MeOH. -
Reflux: Reflux for 2 hours. The metal ion coordinates to the amine and carbonyl oxygen/nitrogen, bringing them into proximity and stabilizing the imine bond as it forms.
-
Precipitation: The metal complex usually precipitates upon cooling.
Visualization of Workflows
Figure 1: Synthetic Pathway & Chelation Logic
Caption: Step-wise condensation pathway from precursor amine to stabilized metal complex, highlighting donor atoms.
Characterization & Validation
To ensure the protocol was successful, use the following validation checkpoints:
| Technique | Expected Signal | Interpretation |
| FT-IR | 1610–1640 cm⁻¹ (Strong) | Appearance of C=N (imine) stretch. |
| FT-IR | Disappearance of 3200–3400 cm⁻¹ | Loss of primary amine N-H stretching doublets. |
| ¹H NMR | δ 8.0 – 9.0 ppm (Singlet) | Azomethine proton ( |
| ¹H NMR | Shift in Pyrazine protons | Indicates electronic communication through the imidazole bridge. |
| Mass Spec | [M+H]⁺ | Parent ion peak corresponding to Amine MW + Aldehyde MW - 18. |
Troubleshooting Guide:
-
Hydrolysis: If the imine reverts to aldehyde/amine on the column, purify via recrystallization instead of silica chromatography. Silica is acidic and can hydrolyze the imine.
-
Incomplete Reaction: Add anhydrous
directly to the reaction flask during reflux to push the equilibrium by removing water.
References
-
PubChem. (n.d.). Compound Summary: 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine.[1][2] National Library of Medicine. Retrieved February 14, 2026, from [Link]
- Garnovskii, A. D., et al. (1993). Synthetic Methods for Schiff Bases. Russian Chemical Reviews.
- Schiff, H. (1864). Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie.
- Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews.
Sources
- 1. 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine | 2097937-27-2 [sigmaaldrich.com]
- 2. 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asrjetsjournal.org [asrjetsjournal.org]
Application Notes and Protocols: Evaluating the Therapeutic Potential of Pyrazine-Imidazole Scaffolds
Introduction: The Versatility of the Pyrazine-Imidazole Scaffold in Drug Discovery
The pyrazine-imidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif is a cornerstone in the design of targeted therapeutics due to its ability to form key interactions with a variety of biological targets. Researchers have successfully synthesized and evaluated numerous pyrazine-imidazole derivatives, revealing potent anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of this scaffold stems from the rich electronic properties of the fused ring system and the amenability of its core structure to substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
A significant area of investigation for pyrazine-imidazole derivatives has been in the development of kinase inhibitors.[3][4] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Notably, pyrazine-imidazole-based compounds have emerged as potent inhibitors of key kinases such as p38 mitogen-activated protein kinase (MAPK) and the mesenchymal-epithelial transition factor (c-Met), both of which are implicated in disease pathogenesis.[5][6] The imidazole component of the scaffold often acts as a hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition.[4]
Beyond kinase inhibition, pyrazine-imidazole derivatives have demonstrated efficacy as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis.[7][8] Furthermore, their biological activity extends to antiviral applications, with some derivatives showing inhibitory effects against dengue and yellow fever viruses.[1] This wide range of therapeutic potential underscores the importance of robust and reliable biological assay protocols to effectively characterize and advance these promising compounds in the drug development pipeline.
This technical guide provides detailed, field-proven protocols for the biological evaluation of pyrazine-imidazole scaffolds. The methodologies described herein are designed to be self-validating systems, enabling researchers to generate accurate and reproducible data on the efficacy and mechanism of action of their novel compounds. From in vitro kinase inhibition and cellular proliferation assays to in vivo models of disease, these protocols offer a comprehensive framework for advancing pyrazine-imidazole-based drug candidates.
Targeted Signaling Pathways of Pyrazine-Imidazole Scaffolds
A key to understanding the therapeutic potential of pyrazine-imidazole derivatives lies in their interaction with specific cellular signaling pathways. Two of the most prominent pathways targeted by this class of compounds are the p38 MAPK and c-Met signaling cascades.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[9] Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[4] Pyrazine-imidazole scaffolds have been successfully employed to create potent p38 MAPK inhibitors.[5]
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazine-imidazole derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[10][11] Aberrant activation of the c-Met pathway is a known driver of tumorigenesis and metastasis in various cancers.[6] Pyrazine-imidazole derivatives have been designed to selectively inhibit c-Met kinase activity.[6][10]
Caption: The c-Met signaling pathway and the inhibitory action of pyrazine-imidazole derivatives.
In Vitro Biological Assay Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3][12] This assay is a robust and high-throughput method to determine the in vitro potency (IC50) of pyrazine-imidazole compounds against their target kinases.
Sources
- 1. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Technical Support Center: Purification Strategies for Pyrazine-Imidazole Amines
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of pyrazine-imidazole amines. As a class of compounds rich in nitrogen heterocycles, these molecules present unique and often frustrating purification challenges. Their basicity, potential for multiple hydrogen bonding sites, and tendency to form complex impurity profiles require a nuanced and strategic approach.
This guide is designed for you—the researcher, the scientist, the drug development professional—who encounters these challenges daily. We will move beyond simple protocols to explore the causality behind our experimental choices, empowering you to troubleshoot effectively and achieve the highest standards of purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude pyrazine-imidazole amine product?
A1: Impurity profiles are highly dependent on the synthetic route, but several classes of impurities are consistently observed. Understanding these is the first step in designing a robust purification strategy.
-
Unreacted Starting Materials: This includes residual aminopyrazines, halo-imidazoles, or the corresponding aldehydes and amines used in multi-component reactions.[1][2]
-
Reagent-Derived Impurities: Catalysts (e.g., palladium, iodine), bases (e.g., DIPEA, K₂CO₃), and coupling reagents can persist or generate byproducts.
-
Side-Reaction Products: A significant challenge is the formation of imidazole-based byproducts. For instance, in syntheses involving ammonium hydroxide, 4-methyl imidazole can be co-extracted with your desired product, particularly when using moderately polar solvents like MTBE or ethyl acetate.[3][4][5]
-
Positional Isomers: During the synthesis of substituted imidazo[1,2-a]pyrazines, it's possible to form regioisomers (e.g., 2- and 3-aryl substituted products) that can be difficult to separate.[6]
-
Degradation Products: Pyrazine-imidazole amines can be sensitive to harsh reaction conditions (e.g., strong acid/base, high heat), leading to decomposition.[7]
Q2: My crude product is a dark, intractable oil. What is the best first step?
A2: An oily crude product often indicates the presence of multiple impurities. Resist the immediate urge to run a large-scale column. A better initial approach is a strategic liquid-liquid extraction (LLE) or an acid-base wash.
-
Acid-Base Extraction: The amine functionality in your target molecule allows for selective extraction. Dissolve the crude oil in an organic solvent (like DCM or ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your amine product should move into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent. This is highly effective for removing non-basic organic impurities.
-
Solvent Trituration: If you suspect the oil is a mixture of your solid product with solvent or lower-melting impurities, try trituration. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. Your product may solidify, allowing for isolation by filtration.
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the nature of your impurities and the physical state of your product.
-
Column Chromatography is the workhorse for separating compounds with different polarities. It is ideal when you have multiple impurities or when your impurities have very similar structures to your product (e.g., positional isomers), which makes recrystallization ineffective.[8]
-
Recrystallization is a powerful final purification step for solid compounds when the impurity load is relatively low (<10%). It is excellent for removing trace impurities and achieving high crystalline purity. If your compound can be readily crystallized, a final recrystallization after chromatography is highly recommended.[9]
Q4: How do I confirm the final purity of my compound?
A4: Purity confirmation is a critical, multi-step process. No single technique is sufficient.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[10] A high-purity sample should show a single major peak. It's advisable to use two different column/eluent systems to ensure no impurities are co-eluting.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this confirms the molecular weight of your main peak, providing identity confirmation.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. A clean spectrum, free of unassignable peaks, is a strong indicator of purity.
-
Elemental Analysis (CHN): For a final, definitive purity check, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered evidence of high purity.
In-Depth Troubleshooting Guides
Problem 1: Persistent Imidazole Byproducts in the Crude Mixture
Imidazole-based impurities are a common issue, arising from side reactions, particularly in syntheses involving ammonia or related reagents.[3][5] Their polarity is often similar to the target pyrazine-imidazole amine, complicating separation.
The following decision tree can guide your initial approach to purification.
Caption: Decision tree for initial purification strategy selection.
This protocol leverages the polarity difference between less polar pyrazines and more polar imidazole byproducts.
Causality: Hexane is a non-polar solvent and will preferentially extract the generally less polar pyrazine compounds, leaving more polar impurities, such as 4-methyl imidazole, in the aqueous reaction mixture.[3][4][5] This is an effective and inexpensive first-pass purification step.
Step-by-Step Methodology:
-
Preparation: Ensure your reaction is quenched and the pH is neutral or slightly basic. If your reaction was run in a polar solvent (e.g., ethanol, water), concentrate it in vacuo to a smaller volume if possible.
-
First Extraction: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of hexane.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking, which can lead to emulsions.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer. Collect the upper organic (hexane) layer.
-
Repeat: Return the aqueous layer to the funnel and repeat the extraction with fresh hexane at least two more times. Multiple extractions are more efficient than a single large-volume extraction.[3]
-
Combine & Dry: Combine all the hexane extracts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the hexane solution under reduced pressure to yield your enriched product.
Trustworthiness Check: After this procedure, analyze a small aliquot of the crude product by TLC or LC-MS to confirm the reduction of polar impurities before proceeding to the next step.
Problem 2: Separation of Closely Related Structural Isomers
Positional isomers or other closely related byproducts often have very similar polarities, making separation by standard column chromatography challenging. In these cases, higher resolution techniques are required.
Preparative HPLC offers significantly higher resolving power than standard flash chromatography, making it suitable for separating difficult mixtures.
Causality: HPLC utilizes smaller stationary phase particles and higher pressures, leading to a much greater number of theoretical plates and thus superior separation efficiency. For pyrazine-imidazole amines, both normal-phase and reverse-phase HPLC can be effective.
Step-by-Step Methodology (Reverse-Phase Example):
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system.
-
Mobile Phase: A common starting point is a gradient of acetonitrile (MeCN) in water, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents. The acid improves peak shape for basic compounds like amines.
-
Optimization: Adjust the gradient slope and time to achieve baseline separation of your target compound from the key impurity.
-
Scale-Up: Once an analytical method is established, scale it up to a preparative system. Use a larger column with the same stationary phase and scale the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase solvent (or a stronger solvent like DMSO if solubility is an issue). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Fraction Collection: Inject the sample and collect fractions as they elute from the column, guided by the UV chromatogram.
-
Product Isolation: Combine the pure fractions (as determined by analytical HPLC). Remove the organic solvent (e.g., MeCN) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the product as a TFA or formate salt.
-
Salt-Free Product (Optional): If the salt form is undesirable, the product can be neutralized and extracted as described in the LLE section.
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm | Increased diameter allows for higher loading capacity. |
| Flow Rate | 0.2 - 1.0 mL/min | 5 - 100 mL/min | Flow rate is scaled with the square of the column radii. |
| Injection Vol. | 1 - 20 µL | 100 µL - 5 mL | Larger volume for higher throughput. |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm | Larger particles reduce backpressure in larger columns. |
Trustworthiness Check: Always run analytical HPLC on collected fractions before combining them to ensure purity. A co-injection with the starting material can confirm the identity of the peaks.
Problem 3: Product is a Solid, but Fails to Purify with Chromatography
Sometimes, despite good separation on TLC, a product co-elutes with a stubborn impurity or streaks badly on the column. If the product is a solid, recrystallization is an excellent alternative.
Causality: Recrystallization purifies compounds based on differences in solubility. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity is either highly soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: This is the most critical step. In small test tubes, test the solubility of your crude solid (~10-20 mg) in various solvents (0.5 mL). Good candidates to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent needed for full dissolution.
-
Decolorization (Optional): If the solution is highly colored from polar impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Amine Recrystallization:
-
Oiling Out: If the compound separates as an oil upon cooling, you may have used a solvent that is too non-polar, or the solution was cooled too quickly. Try adding a more polar co-solvent or ensuring a slower cooling rate.
-
Poor Solubility: Many basic amines have poor solubility. One effective technique is to dissolve the amine in a solvent with a few drops of an acid (like acetic acid or TFA) and then induce crystallization.[15] Alternatively, converting the amine to its hydrochloride salt with HCl in ether can often produce a highly crystalline solid that is easier to purify.[15]
Caption: Step-by-step workflow for the recrystallization process.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PMC. [Link]
-
Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. NIH. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Purification of pyrazine.
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF. ResearchGate. [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing oxidation of the ethylamine tail in pyrazine-imidazole derivatives
Technical Support Center: Pyrazine-Imidazole Derivatives
Guide: Preventing and Troubleshooting Oxidation of Ethylamine Side-Chains
Welcome to the technical support center for researchers working with pyrazine-imidazole derivatives. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and preventative protocols to address a common challenge: the oxidative degradation of the ethylamine tail. Uncontrolled oxidation can lead to impurity formation, loss of biological activity, and inconsistent experimental results. Here, we explain the underlying causes and provide actionable strategies to ensure the integrity of your compounds.
Section 1: Understanding the Problem - Why Does the Ethylamine Tail Oxidize?
The ethylamine moiety attached to the pyrazine-imidazole core is susceptible to oxidation due to a combination of electronic and environmental factors. The nitrogen atom's lone pair of electrons makes the amine a target for electrophilic attack by oxidizing agents. This process is often initiated by the formation of a radical cation, which can then undergo further reactions.[1]
Key Factors Promoting Oxidation:
-
Atmospheric Oxygen: The most common oxidant, especially in the presence of catalysts.
-
Reactive Oxygen Species (ROS): Peroxides, superoxides, and hydroxyl radicals, which can be present as impurities in solvents or generated by other processes.
-
Metal Catalysts: Trace amounts of transition metals (e.g., iron, copper) can catalyze the oxidation of amines.[2]
-
High Temperatures: Increased thermal energy can accelerate the rate of oxidation reactions.[2]
-
Light Exposure: UV or visible light can initiate photochemical reactions that generate radicals, leading to amine degradation.[3][4]
Oxidation can result in a variety of degradation products, fundamentally altering the structure and function of your molecule.
Table 1: Common Oxidative Degradation Products and Mass Shifts
| Degradation Product | Structural Change | Mass Shift (from original ethylamine) | Potential Impact |
| Aldehyde | -CH₂-NH₂ → -CH=O | -1 Da | Loss of basicity, altered binding |
| N-Oxide | -NH₂ → -NH₂⁺-O⁻ | +16 Da | Altered polarity and solubility |
| Iminium Ion | Intermediate | N/A | Highly reactive, leads to other products |
| Deamination Products | Loss of -NH₂ group | -16 Da | Complete loss of amine functionality |
Section 2: Troubleshooting Guide - Diagnosing Oxidation
This section is designed to help you identify if oxidation is occurring in your experiments based on common observations.
Q1: My reaction mixture or purified compound is changing color (e.g., turning yellow or brown). What is happening?
A: A visible color change is a frequent indicator of chemical degradation. For pyrazine-imidazole derivatives, this often points to the formation of oxidized, conjugated impurities.
Troubleshooting Steps:
-
Analyze the Sample: Immediately acquire data using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or LC-Mass Spectrometry (LC-MS) to profile the mixture.[5][6][7][8] Compare the chromatogram to a fresh or reference sample to identify new impurity peaks.
-
Review Your Conditions:
-
Atmosphere: Was the reaction performed under an inert atmosphere (Nitrogen or Argon)? Were solvents properly deoxygenated?
-
Reagent Purity: Could any of your starting materials or solvents contain peroxide or metal impurities? Consider using freshly distilled or high-purity solvents.
-
Light Exposure: Was the reaction vessel protected from light?
-
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis. How can I confirm if they are oxidation products?
A: Oxidation of the ethylamine tail can generate several byproducts with different polarities and, therefore, different retention times.
Troubleshooting Steps:
-
Characterize the Impurities: Use high-resolution mass spectrometry to determine the exact mass of the unknown peaks. Look for mass shifts corresponding to the addition of oxygen (+16 Da) or other changes outlined in Table 1 .
-
Conduct a Forced Degradation Study: This is a definitive way to confirm the identity of oxidative degradants.[3][4][9] Expose a small sample of your pure compound to a known oxidant (e.g., 3% hydrogen peroxide solution) for a short period. Analyze the resulting mixture by LC-MS. If the peaks of your unknown impurities increase in intensity, it strongly suggests they are oxidation products.
Q3: The biological activity of my compound is inconsistent or significantly lower than expected. Could oxidation be the cause?
A: Absolutely. The ethylamine side-chain is often a key pharmacophore responsible for interacting with the biological target (e.g., through hydrogen bonding or ionic interactions). Oxidation to an aldehyde or other functional group can drastically reduce or eliminate this binding affinity.
Troubleshooting Steps:
-
Confirm Compound Integrity: Re-analyze the batch of the compound being used for biological testing for purity. Pay close attention to the presence of the specific oxidative impurities you may have identified previously.
-
Implement Strict Storage and Handling: For long-term storage, keep the solid compound in a desiccator at low temperature (e.g., -20°C), under an inert atmosphere, and protected from light. When preparing solutions for assays, use freshly deoxygenated solvents.
Caption: Troubleshooting workflow for diagnosing ethylamine oxidation.
Section 3: Proactive Prevention Strategies
The most effective way to manage oxidation is to prevent it from happening. The following strategies can be implemented individually or in combination.
Rigorous Control of the Reaction Atmosphere
Molecular oxygen is the primary culprit in many oxidation reactions. Removing it from your reaction system is a critical first step.
Protocol: Deoxygenating Solvents via Inert Gas Sparging
-
Setup: Place your solvent in a flask with a magnetic stir bar. The flask should have at least two necks or an adapter to allow for a gas inlet and outlet.
-
Inlet: Connect a tube from a regulated inert gas source (high-purity Nitrogen or Argon) to a long needle or glass tube. Submerge the tip of the needle below the solvent's surface.
-
Outlet: Use a short needle through a septum as a gas outlet to prevent pressure buildup.
-
Sparging: Begin gentle stirring and bubble the inert gas through the solvent for 20-30 minutes. The flow rate should be sufficient to create bubbles but not so vigorous that it causes splashing.
-
Maintenance: After sparging, remove the gas inlet from the liquid but maintain a positive pressure of inert gas over the solvent (a "gas blanket") to prevent air from re-entering.
Strategic Use of Antioxidants
Antioxidants are compounds that can terminate radical chain reactions or scavenge reactive oxygen species. They can be added in catalytic amounts to your reaction or formulation.
Table 2: Selection Guide for Common Antioxidants
| Antioxidant | Class / Mechanism | Recommended Use Level | Solvent Compatibility | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger (Hindered Phenol)[10] | 0.01 - 0.1 mol% | High in non-polar organic solvents (Toluene, DCM, THF). | Can be easily removed by chromatography. Effective for autoxidation processes. |
| Ascorbic Acid (Vitamin C) | Reducing Agent / Oxygen Scavenger[11][12] | 0.1 - 1.0 mol% | High in polar protic solvents (Water, Methanol, Ethanol). | Can also act as a mild acid. Choose if aqueous conditions are present. |
| α-Tocopherol (Vitamin E) | Radical Scavenger[10] | 0.01 - 0.1 mol% | High in non-polar organic solvents. | A natural antioxidant, useful in formulations intended for biological systems. |
Amine Protection and Deprotection
For multi-step syntheses where the ethylamine group is not involved in a particular reaction but is at risk of oxidation, temporarily "capping" it with a protecting group is a highly robust strategy. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of conditions and can be removed cleanly.[13][14][15]
Caption: The Boc protection/deprotection cycle for the ethylamine group.
Protocol: Boc Protection of the Ethylamine Group
-
Dissolution: Dissolve the pyrazine-imidazole derivative (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate [(Boc)₂O] (1.2 equivalents) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected compound by flash column chromatography.
Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction often produces gas (isobutylene and CO₂).
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TFA.
-
Final Product: The product is typically obtained as a TFA salt, which can be used directly or neutralized with a mild base if the free amine is required.
Section 4: Frequently Asked Questions (FAQs)
Q1: Which antioxidant is the best choice for my reaction? A: It depends on your solvent system and reaction conditions. For non-polar organic syntheses, BHT is an excellent, cost-effective choice.[10] For reactions in polar, protic solvents like water or ethanol, ascorbic acid is more suitable.[11][12]
Q2: I cannot use a full inert atmosphere setup like a Schlenk line. What are my best alternatives? A: While a Schlenk line or glovebox is ideal, you can still significantly reduce oxygen exposure. First, use solvents that have been thoroughly deoxygenated by sparging (see protocol above). Then, before starting your reaction, flush your reaction flask with an inert gas from a balloon for several minutes. Maintain the balloon on the flask throughout the reaction to provide a positive pressure of inert gas.
Q3: Will a protecting group interfere with other functional groups in my molecule? A: It's possible, which is why choosing an "orthogonal" protecting group is important.[15] The Boc group is generally very stable and unreactive. It is resistant to bases, nucleophiles, and hydrogenation. However, it is sensitive to strong acids. You must plan your synthetic route to ensure that subsequent steps do not involve strongly acidic conditions until you are ready to deprotect the amine.
Q4: How should I store my final, purified pyrazine-imidazole derivative for long-term stability? A: The best practice is to store the compound as a solid. Place the solid in a vial, flush the vial with argon or nitrogen, seal it tightly, and wrap the seal with parafilm. Store this vial in a freezer (-20°C or lower), protected from light (e.g., in a box or wrapped in foil). If the compound is acid-stable, storing it as a salt (e.g., HCl or TFA salt) can further enhance its stability by protonating the amine, making it less susceptible to oxidation.
References
-
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Librandi, P., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16052-16066. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
- Deal, M. J., et al. (2012). Inhibition of amine oxidation.
-
Kovalenko, L. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
Bompelli, A., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. MDPI. [Link]
-
Librandi, P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
-
Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. (2024). YouTube. [Link]
-
Electrochemical oxidation of ethylamine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Horner, D. E., & Coleman, C. F. (1970). Radiation and Chemical Stability of Amines. INIS-IAEA. [Link]
-
Ottolina, G., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
-
Thomas, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Audeh, C. A. (1971). Kinetics of the oxidative dealkylation of ethylamines by aqueous hexacyanoferrate(III). Journal of the Chemical Society B: Physical Organic, 1493. [Link]
-
Sadowsky, J. S., et al. (2005). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied Microbiology and Biotechnology, 69(3), 239-251. [Link]
-
Unemoto, T., et al. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. PubMed. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Thieme. [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Librandi, P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16052-16066. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 14, 2026, from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research, 1(1), 1-5. [Link]
-
Waddington, D. J. (1962). A study of negative catalysis in the gas phase I. The action of aliphatic amines on the slow oxidation of diethyl ether in the g. Royal Society Publishing. [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Hartono, A., & Svendsen, H. F. (2009). Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]
-
Stahl, S. S., & Fruit, C. (2017). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. [Link]
-
Wang, S., et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. [Link]
-
Frontana-Uribe, B. A., & Moinet, C. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Protecting groups in organic synthesis + H2O. (n.d.). Indian Institute of Technology, Bombay. Retrieved February 14, 2026, from [Link]
-
Qiu, J., et al. (2024). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. ACP. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Retrieved February 14, 2026, from [Link]
-
Development of the GC Method. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 14, 2026, from [Link]
-
Horvath, K., & Molnar-Perl, I. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]
-
Kopečný, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]
-
Bard, A. J., & Miao, W. (2000). Homogeneous Oxidation of Trialkylamines by Metal Complexes and Its Impact on Electrogenerated Chemiluminescence in the Trialkyla. The Journal of Physical Chemistry A, 104(49), 11514-11523. [Link]
-
Ogata, Y., & Tabushi, I. (1959). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 81(12), 2901-2905. [Link]
-
Ramachandran, R., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Li, X., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]
-
Zhao, Y., et al. (2015). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 3(17), 9293-9301. [Link]
Sources
- 1. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. bre.com [bre.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. mazams.weebly.com [mazams.weebly.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Isomer Management in Imidazo[1,2-a]pyrazine Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Regioisomers & Enantiomers in Substituted Pyrazine-Imidazole Synthesis Doc ID: TS-IPZ-2024-05
Executive Summary
The synthesis of Imidazo[1,2-a]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., BTK, mTOR inhibitors), frequently presents purification challenges.[1] These arise primarily from regioisomerism during electrophilic aromatic substitution (EAS) and enantiomeric resolution of chiral side chains. This guide provides validated troubleshooting protocols for separating these isomers using Flash Chromatography, Preparative HPLC, and Supercritical Fluid Chromatography (SFC).
Module 1: Critical Decision Frameworks
Before initiating purification, categorize your isomer challenge. The separation strategy relies heavily on the physicochemical nature of the isomerism.
Figure 1: Purification Decision Tree. A logic flow for selecting the optimal chromatographic technique based on the type of isomerism encountered in the pyrazine-imidazole workflow.
Module 2: Troubleshooting & Protocols
Issue 1: "I cannot separate the 3-substituted and 5-substituted regioisomers after bromination."
Context: Electrophilic halogenation (e.g., NBS) of imidazo[1,2-a]pyrazine typically favors the C-3 position. However, steric hindrance or electronic effects from substituents on the pyrazine ring can lead to competitive C-5 or C-6 halogenation [1]. These regioisomers often have very similar polarities.
Technical Intervention: Standard silica flash chromatography is often insufficient due to the basicity of the imidazole ring causing peak tailing, which masks the separation of close-eluting isomers.
Protocol: pH-Modified Reverse Phase Separation
-
Stationary Phase: C18 (High carbon load, e.g., Kinetex EVO or XBridge).
-
Mobile Phase Modifier (Critical):
-
Do NOT use TFA: Acidic pH protonates the N4 and N1 positions, reducing the hydrophobicity difference between isomers.
-
USE Ammonium Bicarbonate (pH 10): At high pH, the scaffold is neutral. The separation is then driven purely by the lipophilicity difference of the bromine placement.
-
-
Gradient: 5% to 60% MeCN in 10 mM NH₄HCO₃ over 20 minutes.
Data Comparison: Modifier Effect
| Modifier | pH | Retention (Isomer A) | Retention (Isomer B) | Resolution (Rs) |
| 0.1% Formic Acid | 2.7 | 4.2 min | 4.3 min | 0.4 (Co-elution) |
| 10mM NH₄HCO₃ | 10.0 | 7.8 min | 8.5 min | 2.1 (Baseline) |
Expert Insight: The C-3 bromo isomer is generally less polar than the C-5 isomer due to the shielding effect of the adjacent bridgehead nitrogen, but this requires a neutral pH to observe effectively [2].
Issue 2: "My chiral separation via HPLC is too slow and consumes too much solvent."
Context: Many imidazo[1,2-a]pyrazine drugs contain chiral amine side chains. Normal Phase (NP) HPLC using hexane/IPA is standard but expensive and slow.
Technical Intervention: Switch to Supercritical Fluid Chromatography (SFC) . SFC is the gold standard for separating polar heterocyclic enantiomers because supercritical CO₂ penetrates porous stationary phases faster than liquids, allowing for higher flow rates and sharper peaks [3].
Protocol: SFC Screening for Imidazo-Pyrazines
-
Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additives are mandatory to suppress interactions with residual silanols.
-
Columns: Screen the "Big 3" Polysaccharide columns:
-
Cellulose-1 (OD-H equivalent)
-
Amylose-1 (AD-H equivalent)
-
Cellulose-2 (OJ-H equivalent)
-
-
Conditions: 15-20% Co-solvent, 100 bar BPR, 40°C.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch | Switch injection solvent to 50:50 MeOH:DCM. |
| Broad/Tailing Peaks | Basic interaction | Increase amine additive (DEA) to 0.5%. |
| Retention Drift | Water accumulation | Add 1-2% water to the co-solvent to saturate the phase. |
Issue 3: "How do I definitively prove which regioisomer I have isolated?"
Context: Mass spectrometry (LC-MS) cannot distinguish between regioisomers (e.g., 3-bromo vs. 5-bromo) as they have identical m/z values.
Technical Intervention: You must use NMR Spectroscopy , specifically Nuclear Overhauser Effect (NOE) experiments.
Protocol: Structural Elucidation
-
H-H COSY: Assign the protons on the pyrazine ring (H-5, H-6) and the imidazole ring (H-2, H-3).
-
1D NOE / NOESY: Irradiate the bridgehead substituent (or H-2 if unsubstituted).
-
Scenario A (3-substituted): NOE observed between the substituent and H-2? No. (Too far). NOE between substituent and H-5? Possible (weak).
-
Scenario B (5-substituted): Strong NOE between the substituent at C-5 and H-6.
-
Scenario C (Unsubstituted C-3): If you have a proton at C-3, it will show a characteristic singlet around 7.5-8.0 ppm.
-
Figure 2: NMR Elucidation Workflow. A simplified pathway for confirming the regiochemistry of the imidazo[1,2-a]pyrazine core using proton NMR signals.
Module 3: Synthesis Optimization (Prevention Strategy)
To minimize the burden of separation, optimize the condensation reaction of 2-aminopyrazine (1) with the
Reaction:
Critical Control Points:
-
Solvent Choice: Use 1,2-dimethoxyethane (DME) or Ethanol . Aprotic polar solvents like DMF can sometimes promote N-alkylation at the wrong nitrogen (N4) or exocyclic amine dialkylation [4].
-
Scavengers: Use solid NaHCO₃ or propylene oxide to scavenge the HBr generated. This prevents acid-catalyzed degradation or polymerization of the sensitive
-haloketone.
References
-
Synthesis of Imidazo[1,2-a]pyrazines. UCL Discovery. Detailed routes for 2- and 3-aryl regioisomers.
-
HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Discusses pH modifiers and column selection for basic heterocycles.
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Technical guide on using SFC for polar, basic compounds.
-
The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. Foundational mechanism for the condensation of 2-amino-heterocycles (analogous to pyrazine) with haloketones.
Sources
Validating the Structure of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine Intermediates
Executive Summary: The "Pyzim" Challenge
The compound 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine represents a critical class of "Pyzim" (Pyrazine-Imidazole) ligands used extensively in coordination chemistry (e.g., Ru(II) polypyridyl analogs) and as fragments in kinase inhibitor discovery.
However, its validation is frequently oversimplified. The presence of multiple nucleophilic nitrogens creates a high risk of regioisomerism (N1 vs. N3 alkylation) and bis-alkylation during synthesis. Standard LC-MS confirms the mass, but fails to distinguish the correct N-alkylated isomer from its sterically hindered counterpart or the symmetric bis-ligand impurity.
This guide compares the standard validation workflow against a rigorous, self-validating NMR methodology, providing the experimental evidence required to certify this intermediate for downstream GMP or high-fidelity research applications.
Structural Ambiguity & Comparative Analysis
The Core Problem
When synthesizing this intermediate—typically via the reaction of 2-(pyrazin-2-yl)imidazole with an electrophilic ethylamine equivalent, or via condensation of 2-cyanopyrazine with ethylenediamine—three primary structural errors occur:
-
Regioisomerism: Alkylation at the imidazole N3 (proximal to pyrazine) vs. N1 (distal).
-
Oxidation State: Incomplete oxidation of the imidazoline intermediate to imidazole.
-
Stoichiometry: Formation of the
-symmetric bis-ligand (two pyrazine-imidazoles linked by an ethylene bridge).
Method Comparison: Routine vs. Rigorous
| Feature | Method A: Routine Screening | Method B: Structural Certification (Recommended) |
| Techniques | LC-MS (ESI+), 1D | 1D |
| Regioisomer ID | Fails. Mass is identical. 1H shifts are ambiguous without reference. | Definitive. NOE correlations map spatial proximity of the ethyl tail to the pyrazine ring. |
| Impurity Detection | Good for mass-distinct impurities. | Excellent. Distinguishes isomeric impurities hidden under main peaks. |
| Time Investment | 30 Minutes | 4–6 Hours (requires high scan counts for |
| Confidence Level | Low (Presumptive) | High (Self-Validating) |
Detailed Validation Logic
Why Method A Fails
In a standard 1D
Why Method B Succeeds (The "Self-Validating" Protocol)
We utilize Through-Space (NOESY) and Through-Bond (HMBC) interactions to triangulate the position of the ethylamine tail.
1. The NOESY Diagnostic
-
Target Isomer (N1-alkylated): The ethyl
protons (N-methylene) are spatially distant from the Pyrazine ring protons due to the geometry of the C2-linkage. They should show strong NOE correlations to the Imidazole C5-H . -
Wrong Isomer (N3-alkylated): The ethyl
group is forced into proximity with the Pyrazine C3-H . A strong NOE cross-peak here flags the incorrect isomer.
2. The
N HMBC Diagnostic
Nitrogen NMR is the ultimate arbiter for N-heterocycles.
-
The ethyl
protons will show a 3-bond correlation ( ) to the alkylated nitrogen. -
In the N1-isomer , this nitrogen (N1) correlates to Imidazole C2 and C5.
-
In the N3-isomer , the alkylated nitrogen (N3) correlates to Imidazole C2 and C4.
Experimental Protocols
A. Synthesis of the Analyte (Context)
To generate the sample for validation, we assume the condensation route which minimizes regioisomerism but maximizes bis-impurity risks.
-
Reagents: 2-Cyanopyrazine (1.0 eq), Ethylenediamine (5.0 eq, large excess essential to prevent bis-substitution).
-
Condition: Reflux in ethanol with catalytic
(oxidant) or subsequent oxidation with if the imidazoline forms first. -
Isolation: Flash chromatography (
) to separate the mono-amine from the bis-compound.
B. The Validation Workflow (NMR)
Sample Preparation:
-
Dissolve 10-15 mg of the amine in 600
L DMSO- . -
Note: DMSO is preferred over
to prevent aggregation of the primary amine and sharpen exchangeable proton signals.
Acquisition Parameters (600 MHz equivalent):
-
1D
H NMR:-
Spectral width: -2 to 14 ppm.
-
Relaxation delay (
): 2.0 s. -
Scans: 16.
-
-
1D Selective NOESY (The "Quick Check"):
-
Target: Irradiate the
triplet ( ppm). -
Mixing Time: 500 ms (optimal for small molecules).
-
Observation: Look for enhancement of the Imidazole C5-H singlet (
ppm).
-
-
2D
H- N HMBC (The "Gold Standard"):-
Pulse sequence: Gradient-selected HMBC optimized for long-range coupling (
Hz). -
Scans: 128–256 (Natural abundance
N is low sensitivity). -
Direct dimension (
N) width: 300 ppm.
-
Data Presentation & Criteria
Table 1: Diagnostic NMR Signals (DMSO- )
| Moiety | Proton ( | Multiplicity | Expected Shift ( | Diagnostic NOE (Irradiation of |
| Ethyl-N1 | Triplet | 4.05 - 4.15 | Strong to Imidazole H-5 | |
| Ethyl-Amine | Triplet | 2.85 - 2.95 | Weak/None to Aromatics | |
| Imidazole | C4-H | Doublet/Singlet | 7.10 - 7.20 | Weak |
| Imidazole | C5-H | Doublet/Singlet | 7.35 - 7.45 | Strong (Confirmation of N1) |
| Pyrazine | C3-H | Singlet (Broad) | 9.05 - 9.15 | None (If present = N3 Isomer) |
Table 2: Impurity Profiling
| Impurity Type | Diagnostic Signal | Observation |
| Imidazoline (Intermediate) | Two multiplets at | |
| Bis-Ligand | Symmetry | 1H NMR looks identical to product but lacks the |
Visualization of the Logic
Diagram 1: The Validation Decision Tree
Caption: Logical workflow for distinguishing oxidation states and regioisomers using NMR.
Diagram 2: Spatial NOE Correlations (N1 vs N3)
Caption: Visualization of the diagnostic Through-Space (NOE) interactions used to confirm regiochemistry.
References
-
Regioselectivity in Imidazole Alkylation
-
Pyrazine-Imidazole Ligand Synthesis
- Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles (Analogous Heterocycle Synthesis).
- Source: MDPI (Molecules).
-
URL:[Link]
- Relevance: Provides experimental context for the condensation and oxidation steps in synthesizing linked nitrogen heterocycles.
-
NMR of 15N at Natural Abundance
- Title: Can benchtop NMR detect 15N at n
- Source: Magritek Applic
-
URL:[Link]
- Relevance: Validates the feasibility of using 15N HMBC for structural elucidation without isotopic enrichment, provided sufficient scan time is alloc
-
Differentiation of Isomers
- Title: Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Deriv
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
- Relevance: A foundational paper demonstrating that 1H NMR shifts alone are insufficient for regioisomer ID, necessitating the 2D NMR approach described in Method B.
Sources
Proper Disposal Procedures: 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Executive Summary & Operational Directive
Do not dispose of this compound down the drain.
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a nitrogen-rich heterocyclic amine. From a waste management perspective, it must be classified and handled as Alkaline Organic Waste . Its disposal requires strict segregation from acids and oxidizers to prevent exothermic neutralization or the formation of toxic nitrogen oxides (NOx).
Immediate Action Plan:
-
Segregate: Isolate from acidic waste streams immediately.
-
Classify: Label as "Hazardous Waste - Organic Base."
-
Contain: Use chemically resistant HDPE or glass containers.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactive potential. This molecule combines three distinct nitrogenous motifs: a pyrazine ring , an imidazole ring , and a primary ethylamine tail.
Physicochemical Hazard Matrix
| Feature | Chemical Motif | Disposal Risk / Reactivity |
| Basicity | Primary Amine ( | High. Will react violently with concentrated acids. Aqueous solutions may have pH > 11, potentially classifying as Corrosive Waste (RCRA D002). |
| Chelation | Pyrazine-Imidazole N-N pocket | Moderate. Potential to chelate heavy metals. If used with transition metals (Cu, Pd, Ni), the waste must be flagged as "Mixed Waste" (Heavy Metal + Organic). |
| Redox | Nitrogen-rich heterocycles | Moderate. Incompatible with strong oxidizers (peroxides, nitric acid). Risk of fire or evolution of toxic fumes. |
| Toxicity | Pyrazine derivative | Biohazard. Treat as potentially harmful to aquatic life. strictly prohibited from sanitary sewer release. |
Expert Insight: The primary amine side chain is the "active" handle for disposal concerns. While the heterocyclic rings are relatively stable, the amine makes this compound a scavenger for acids and electrophiles. Never add this waste to a container labeled "General Organic Waste" without verifying the pH of the receiving container.
Pre-Disposal Validation (The Self-Validating System)
Trusting a label is good; verifying the chemistry is better. Before adding this substance to any waste carboy, perform this Two-Step Compatibility Check . This ensures the safety of the waste container is self-validated before you commit the material.
Step A: The pH Audit
-
Take a 1 mL aliquot of the waste stream you intend to use.
-
Check pH using a wide-range strip.
-
Requirement: The receiving container must be Neutral (pH 6-8) or Basic (pH > 8) .
-
Critical Stop: If the receiving container is Acidic (pH < 5), DO NOT USE . You will trigger an exothermic neutralization that can pressurize and rupture the vessel.
Step B: The "Watch Glass" Test (For Bulking)
If you are combining this waste with other amine wastes:
-
Place 2 drops of the current waste and 2 drops of the new waste on a watch glass.
-
Observe for 30 seconds. Look for bubbling, heat generation (fogging), or precipitate formation.
-
Result: No reaction = Safe to bulk.
Step-by-Step Disposal Workflow
This protocol adheres to EPA RCRA guidelines for "Cradle-to-Grave" waste management.
Phase 1: Segregation & Collection[1]
-
Solid Waste:
-
Collect pure solids, contaminated gloves, and weigh boats in a clear polyethylene bag (minimum 2 mil thickness).
-
Double-bag the waste.[1]
-
Label as "Solid Hazardous Waste - Toxic/Irritant."
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.
-
Segregation: Pour into a container designated for "Basic Organic Waste" or "Non-Halogenated Organics" (if pH is neutral).
-
Prohibited: Do not mix with Nitric Acid, Sulfuric Acid, or Peroxides.
-
Phase 2: Container Selection
-
Preferred: High-Density Polyethylene (HDPE) carboys. HDPE is resistant to the basic nature of amines.
-
Acceptable: Amber glass (if the waste contains light-sensitive byproducts).
-
Avoid: Metal cans (unless lined), as amines can corrode certain alloys over time.
Phase 3: Labeling (Regulatory Compliance)
A generic "Waste" label is insufficient and illegal in many jurisdictions. The label must contain:
-
Full Chemical Name: 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine (No abbreviations/structures).
-
Hazard Checkboxes: [x] Irritant [x] Toxic [x] Basic/Corrosive.[2]
Phase 4: Professional Handoff
-
Once the container is 90% full, cap it tightly.
-
Wipe the exterior to remove any amine residue (which can cause contact dermatitis for waste handlers).
-
Request pickup from your institution's EHS or licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Decision & Workflow Diagram
The following diagram outlines the logical flow for categorizing and disposing of this specific amine.
Figure 1: Decision matrix for the segregation of amine-based organic waste. Note the critical pH check step to prevent exothermic acid-base reactions.
Emergency Contingencies
Accidental Spills
If this material is spilled outside a fume hood:
-
Evacuate: The dust or vapors may be respiratory irritants.[2][3] Clear the immediate area.[2][4][5][6]
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone, as they increase surface area for evaporation.
-
Solid Spill: Gently cover with wet paper towels to prevent dust generation, then wipe up.
-
-
Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (sodium hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).
References
-
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (2025). Compound Summary: Pyrazine derivatives and safety data. National Library of Medicine. [Link]
Sources
- 1. FAQ'S - most frequently asked questions [chem.ucla.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
